molecular formula C11H15NO B1679248 N,N-Diethylbenzamide CAS No. 1696-17-9

N,N-Diethylbenzamide

Cat. No. B1679248
CAS RN: 1696-17-9
M. Wt: 177.24 g/mol
InChI Key: JLNGEXDJAQASHD-UHFFFAOYSA-N
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Description

N,N-Diethylbenzamide is a member of benzamides . It is used as an insect repellent . Its molecular formula is C11H15NO and it has a molecular weight of 177.24 .


Synthesis Analysis

N,N-Diethylbenzamide can be synthesized through oxidative couplings . A study showed that it can be synthesized in a very effective manner using copper-based metal-organic frameworks . The process achieved excellent performance with more than 99% conversion and a 95% yield of the pure isolated product .


Molecular Structure Analysis

The molecular structure of N,N-Diethylbenzamide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

N,N-Diethylbenzamide has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It has also been used in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) .


Physical And Chemical Properties Analysis

N,N-Diethylbenzamide has a melting point of 38-40°C and a boiling point of 146-150°C . It has a density of 1.0290 and a refractive index of 1.5240 to 1.5280 . It is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Inhibition of Cholinesterases

DEET is not just a behavior-modifying chemical; it also inhibits cholinesterase activity in both insect and mammalian neuronal preparations. This property raises questions about the safety of DEET, especially when used in combination with other chemicals, such as carbamate insecticides, which are known to block acetylcholinesterase, potentially enhancing their toxicity (Corbel et al., 2009).

Behavioral and Toxicological Effects on Insects

Research on the blood-sucking bug Rhodnius prolixus has compared the behavioral and toxicological effects of DEET and IR3535. Although DEET showed higher mortality rates in insects upon topical application compared to IR3535, both substances had similar lowest observed effect levels for repellency. This study suggests a complex interaction of DEET with insect neurology and behavior (Alzogaray, 2015).

Impact on Eryptosis in Red Blood Cells

DEET has been observed to induce eryptosis, a form of programmed cell death in red blood cells, characterized by cell shrinkage and loss of membrane asymmetry. This action raises concerns regarding its potential to contribute to anemia, especially given that DEET caused hemolysis at higher concentrations and significantly increased markers of eryptosis (Alfhili et al., 2019).

Effects on Aquatic Invertebrates

DEET's environmental impact has also been studied, revealing moderate toxicity towards the aquatic midge Chironomus riparius. The insect repellent reduced developmental rates and caused biochemical responses indicative of neurotoxic effects. This study highlights the need for environmental risk assessments of insect repellents, including DEET (Campos et al., 2016).

Microencapsulation to Reduce Skin Absorption

Research has explored the potential of microencapsulation to decrease the skin absorption rate of DEET while maintaining effective evaporation rates. This approach could reduce systemic toxicity and prolong the duration of repellency, offering a safer and more efficient delivery method for DEET (Kasting et al., 2008).

Safety And Hazards

N,N-Diethylbenzamide is moderately toxic by ingestion and skin contact . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

N,N-Diethylbenzamide has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . This could be a potential area for future research. Additionally, the development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation .

properties

IUPAC Name

N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGEXDJAQASHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051784
Record name N,N-Diethylbenzamide
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylbenzamide

CAS RN

1696-17-9
Record name N,N-Diethylbenzamide
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Record name N,N-DIETHYLBENZAMIDE
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Record name Benzamide, N,N-diethyl-
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Record name N,N-diethylbenzamide
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Synthesis routes and methods I

Procedure details

The mixture of benzhydrylpiperazine epimers (7.6 g, 14.9 mmol) was dissolved in 50 mL of dry tetrahydrofuran with 1.6 mL (18.6 mmol) of allyl bromide and 5.1 g (36.9 mmol) of sodium carbonate and stirred at room temperature under nitrogen for 2 days. The reaction solution was poured into ice water/ethyl acetate and separated. The organic layer was dried over sodium sulfate, and concentrated in vacuo. The residue was dissolved in a small amount of dichloromethane and placed on a column of silica gel. The diastereomers were separated by elution with a stepwise gradient of ethanol in dichloromethane. The first isomer was eluted with 1.3% ethanol in dichloromethane, and the second isomer was obtained with 1.6% ethanol in dichloromethane. Fractions containing the second isomer were combined and the solvent removed in vacuo to give 1.44 g of 4-(αR)-α-((2R,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)-N,N-diethylbenzamide as a brown oil.
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ice water ethyl acetate
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1.6 mL
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5.1 g
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50 mL
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Synthesis routes and methods II

Procedure details

The crude 4-(N,N-diethylcarbamoyl)benzhydryl chloride (125 mmol) was dissolved in acetonitrile (300 mL). Sodium iodide (18.64 g, 125 mmol), diisopropylethylamine (32.65 mL, 187 mmol), and (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine (19.23 g, 125 mmol, prepared by the method described in Example 1 for (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, but using di-p-toluoyl-L-tartaric acid as the resolving agent) were added. The mixture was stirred at reflux, under nitrogen, for 3 hours. The acetonitrile was removed under reduced pressure, the reaction mixture was poured into ethyl acetate (500 mL) and potassium carbonate solution (150 mL of a 2M aqueous solution), and shaken. The organic phase was separated, washed with water and brine, dried over solid potassium carbonate, and concentrated in vacuo to give 55.35 g (100% crude yield) of 4-((αR and αS)-α-((2R,S5)-4-allyl-2,5-dimethyl-1-piperazinyl)benzyl)-N,N-diethylbenzamide as a 1:1 mixture of isomers, epimeric at the benzhydryl carbon.
Name
4-(N,N-diethylcarbamoyl)benzhydryl chloride
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125 mmol
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300 mL
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18.64 g
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32.65 mL
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Synthesis routes and methods III

Procedure details

A mixture of thionyl chloride (6 mL) and the benzoic acid was heated at reflux until the starting benzoic acid dissolved. Excess thionyl chloride was removed under reduced pressure leaving the crude acid chloride as a low melting solid which was used without further purification. The crude acid chloride was dissolved in CH2Cl2(20 mL) and cooled to −10° C. To this stirred solution was added triethylamine (4 mL), followed by the dropwise addition of diethylamine (1.4 equivalents). The heterogeneous reaction mixture was allowed to warm to room temperature and was stirred for 30 minutes. The reaction mixture was transferred to a separatory funnel containing H2O (20 mL). The organic layer was separated and washed with 5% HCl (2×25 mL), H2O (25 ml), and dried over Na2SO4. The solvent was removed under reduced pressure to afford the product N,N-diethyl benzamide.
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6 mL
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Synthesis routes and methods IV

Procedure details

A stirred solution of 2.5 g of diethylamine and 3.5 g of triethylamine in 30 ml of methylene chloride was cooled in an ice bath while 4.9 g of benzoyl chloride was added dropwise. The cooling bath was removed and the mixture stirred at ambient temperature for 18 hours. The insolubles were removed by filtration followed by methylene chloride washing. The combined filtrates were washed with water and brine, dried and evaporated to a yellow oil which was distilled in a Kugelrohr still to give 5.91 g of the desired product as a colorless oil, 70°/300 mm.
Quantity
2.5 g
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3.5 g
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4.9 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethylbenzamide
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N,N-Diethylbenzamide
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Citations

For This Compound
1,530
Citations
U Deb, F Ahmed, S Singh, MJ Mendki… - Inhalation …, 2010 - Taylor & Francis
Comparative inhalation toxicity studies of aerosols of insect repellents N,N-diethylbenzamide (DEB), N,N-diethylphenylacetamide (DEPA), and N,N-diethyl-3-methylbenzamide (DEET) …
Number of citations: 13 www.tandfonline.com
SN Calderon, RB Rothman, F Porreca… - Journal of medicinal …, 1994 - ACS Publications
0 Binding against [3H] DAMGO in rat brain membranes. 32 b Bind-ing against [3H] DADLE33in mouse brain membranes depleted of functional µ receptors by pretreatment with BIT. 34 …
Number of citations: 288 pubs.acs.org
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
The highly selective delta (δ) opioid receptor agonist SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, (+)-21] and novel …
Number of citations: 91 pubs.acs.org
P Majewska, J Pająk, M Rospenk… - Journal of Physical …, 2009 - Wiley Online Library
Complex studies of the intramolecular versus intermolecular hydrogen bond equilibrium and internal rotation of the N,N‐diethylamine group in 2‐hydroxy‐N,N‐diethylbenzamide were …
Number of citations: 15 onlinelibrary.wiley.com
A Gryff‐Keller, P Szczeciński - Organic Magnetic Resonance, 1978 - Wiley Online Library
A method of analysis of dynamic NMR spectra for A 3 B 2 ⇌ C 3 D 2 spin systems is proposed. This method is based upon the assumption that the shape of the A–C part of the spectrum …
LS de Moraes, J Liu, E Gopi, R Oketani, AR Kennedy… - Crystals, 2021 - mdpi.com
The crystal structures of two new polymorphs of 2-benzoyl-N,N-diethylbenzamide were obtained after recrystallization trials with different solvents. The new forms II and III were …
Number of citations: 1 www.mdpi.com
MM Turnbull, DJ Nelson, W Lekouses, ML Sarnov… - Tetrahedron, 1990 - Elsevier
The barrier to rotation about the CN bond In a series of substituted N,N-diethylbenzamides has been calculated via total bandshape analysis of the exchanging alkyl carbons in the 13 C-…
Number of citations: 12 www.sciencedirect.com
JB Thomas, XM Herault, RB Rothman… - Bioorganic & medicinal …, 1999 - Elsevier
Racemic 4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide (3a) was synthesized and found to have good affinity and selectivity for the δ receptor. these …
Number of citations: 28 www.sciencedirect.com
JDS Holt, MJ Watson, JP Chang, SJ O'Neill… - … of Pharmacology and …, 2005 - ASPET
There is a wealth of information from animal models and clinical opioid-analgesic use that indicates a significant role for opioid receptors in the modulation of bladder activity. The novel …
Number of citations: 22 jpet.aspetjournals.org
A Saitoh, M Yamada, M Yamada, K Takahashi… - Brain research, 2008 - Elsevier
The responses of olfactory bulbectomized (OBX) rats to antidepressant treatment are similar to those of depressed patients since chronic administration of an antidepressant reverses …
Number of citations: 42 www.sciencedirect.com

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